1-Acetil-2-feniletilhidrazina

Descripción general

Descripción

1-Acetyl-2-phenethylhydrazine (1-APH) is a water-soluble, colorless to light yellow liquid that is widely used as a reagent in organic synthesis. 1-APH has been used to synthesize a variety of compounds, including pharmaceuticals, dyes, and fragrances. 1-APH is also used in the study of biochemistry and physiological effects, as well as in laboratory experiments. In

Aplicaciones Científicas De Investigación

Estudios del sistema hematopoyético

La 1-Acetil-2-feniletilhidrazina reacciona con la oxihemoglobina para formar radicales libres. Esta reacción se puede utilizar para inducir anemia hemolítica para estudios del sistema hematopoyético .

Investigación de tumores vasculares

La this compound es un iniciador de tumores vasculares que se utiliza en modelos animales experimentales .

Investigación antidepresiva

N’-(2-Feniletil)acetohidrazida (PEHA) es una sustancia endógena que se puede encontrar en el cerebro, la sangre y la orina de los animales. Tiene efectos tanto centrales como periféricos. En estudios clínicos, se demostró que la PEHA tiene propiedades antidepresivas en humanos .

Estudios de neurotransmisores

Se ha demostrado que la PEHA se une a los receptores de aminas e inhibe la recaptación de dopamina y norepinefrina por las neuronas .

Investigación anticonvulsiva

Se diseñó y sintetizó una serie de 2-[2-(sustituidos)hidracinil]-1,3-benzotiazol y 2-(1,3-benzotiazol-2-ilsulfanyl)-N′-(sustituidos)acetohidrazida teniendo en cuenta el requisito estructural del farmacóforo y se evaluó su actividad anticonvulsiva y neurotoxicidad .

Estudios de niveles de dopamina

Este fármaco aumentó los niveles de dopamina en el núcleo accumbens de las ratas y aumentó la actividad locomotora en los ratones .

Mecanismo De Acción

Target of Action

1-Acetyl-2-phenethylhydrazine, also known as n’-(2-phenylethyl)acetohydrazide, primarily targets oxyhaemoglobin . Oxyhaemoglobin is a form of hemoglobin that is bound to oxygen and is responsible for transporting oxygen from the lungs to the body’s tissues .

Mode of Action

The compound interacts with oxyhaemoglobin, reacting with it to form free radicals . Free radicals are atoms or molecules that have unpaired electrons, making them highly reactive and capable of causing various types of chemical reactions .

Biochemical Pathways

It is known that the compound’s interaction with oxyhaemoglobin and the subsequent formation of free radicals can lead tooxidative stress . Oxidative stress occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. This can affect various biochemical pathways and have downstream effects on cellular functions .

Result of Action

The primary result of 1-Acetyl-2-phenethylhydrazine’s action is the induction of haemolytic anaemia . Haemolytic anaemia is a condition characterized by the premature destruction of red blood cells, leading to a decrease in their number in the bloodstream . This can result in various symptoms, including fatigue, weakness, and shortness of breath .

Análisis Bioquímico

Biochemical Properties

1-Acetyl-2-phenethylhydrazine plays a significant role in biochemical reactions, particularly in the formation of free radicals when it reacts with oxyhaemoglobin . This compound is known to interact with various enzymes and proteins, including those involved in the hematopoietic system. The interaction with oxyhaemoglobin leads to the formation of free radicals, which can induce haemolytic anaemia . Additionally, 1-Acetyl-2-phenethylhydrazine is used as a vascular tumor initiator in experimental animal models .

Cellular Effects

1-Acetyl-2-phenethylhydrazine has notable effects on various types of cells and cellular processes. It influences cell function by inducing oxidative stress through the generation of free radicals. This oxidative stress can lead to cellular damage and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with oxyhaemoglobin and the subsequent formation of free radicals can disrupt normal cellular functions and lead to cell death .

Molecular Mechanism

The molecular mechanism of 1-Acetyl-2-phenethylhydrazine involves its interaction with oxyhaemoglobin, leading to the formation of free radicals . These free radicals can cause oxidative damage to cellular components, including lipids, proteins, and DNA. The compound’s ability to induce oxidative stress is a key factor in its role as a vascular tumor initiator . Additionally, 1-Acetyl-2-phenethylhydrazine may interact with other biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetyl-2-phenethylhydrazine can change over time. The compound’s stability and degradation are important factors to consider. Over time, 1-Acetyl-2-phenethylhydrazine may degrade, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained oxidative stress and cellular damage. In vitro and in vivo studies have shown that prolonged exposure to 1-Acetyl-2-phenethylhydrazine can lead to chronic haemolytic anaemia and other adverse effects .

Dosage Effects in Animal Models

The effects of 1-Acetyl-2-phenethylhydrazine vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and cellular damage. At high doses, 1-Acetyl-2-phenethylhydrazine can cause severe oxidative damage, leading to significant cellular dysfunction and toxicity. Animal studies have shown that high doses of the compound can result in acute haemolytic anaemia and other toxic effects .

Metabolic Pathways

1-Acetyl-2-phenethylhydrazine is involved in various metabolic pathways, including those related to oxidative stress and free radical formation. The compound interacts with enzymes such as oxyhaemoglobin, leading to the generation of free radicals . These free radicals can further interact with other biomolecules, affecting metabolic flux and metabolite levels. The compound’s metabolism may also involve phase I and phase II metabolic reactions, including oxidation and conjugation processes .

Transport and Distribution

The transport and distribution of 1-Acetyl-2-phenethylhydrazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, 1-Acetyl-2-phenethylhydrazine can accumulate in various cellular compartments, including the cytoplasm and organelles . The distribution of the compound within tissues can affect its overall activity and function.

Subcellular Localization

1-Acetyl-2-phenethylhydrazine is localized in various subcellular compartments, including the cytoplasm and organelles. The compound’s subcellular localization can influence its activity and function. For instance, the interaction with oxyhaemoglobin and the subsequent formation of free radicals primarily occur in the cytoplasm . Additionally, post-translational modifications and targeting signals may direct 1-Acetyl-2-phenethylhydrazine to specific cellular compartments, affecting its overall function and activity .

Propiedades

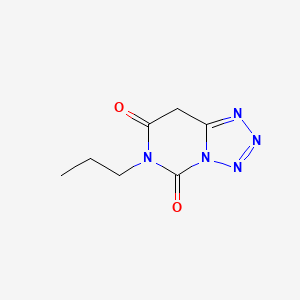

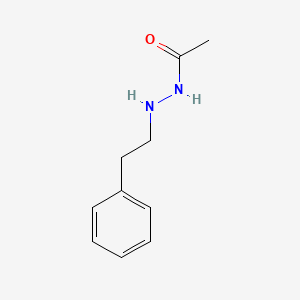

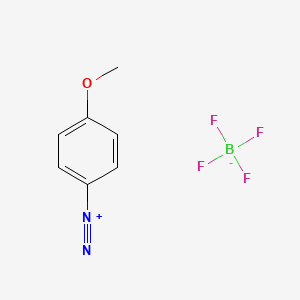

IUPAC Name |

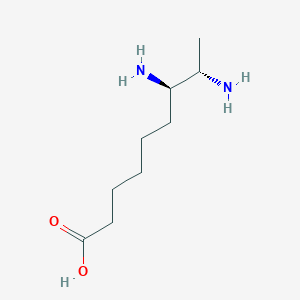

N'-(2-phenylethyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9(13)12-11-8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBNIFLGBKGGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989069 | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69352-50-7 | |

| Record name | N-Acetylphenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Phenylethyl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.1.0]hexane-2-undecanoic acid methyl ester](/img/structure/B1216702.png)

![(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid](/img/structure/B1216705.png)